Hedyotol C
CAS No.:
Cat. No.: VC17965845
Molecular Formula: C31H36O11
Molecular Weight: 584.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C31H36O11 |
|---|---|
| Molecular Weight | 584.6 g/mol |
| IUPAC Name | (1S,2R)-2-[4-[(3S,3aR,6S,6aR)-3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl]-2,6-dimethoxyphenoxy]-1-(4-hydroxy-3-methoxyphenyl)propane-1,3-diol |
| Standard InChI | InChI=1S/C31H36O11/c1-36-23-9-16(5-7-21(23)33)28(35)27(13-32)42-31-25(38-3)11-18(12-26(31)39-4)30-20-15-40-29(19(20)14-41-30)17-6-8-22(34)24(10-17)37-2/h5-12,19-20,27-30,32-35H,13-15H2,1-4H3/t19-,20-,27+,28-,29+,30+/m0/s1 |
| Standard InChI Key | DVTIDVKFFJRCAB-PEVOTWPUSA-N |
| Isomeric SMILES | COC1=CC(=CC(=C1O[C@H](CO)[C@H](C2=CC(=C(C=C2)O)OC)O)OC)[C@@H]3[C@H]4CO[C@@H]([C@H]4CO3)C5=CC(=C(C=C5)O)OC |
| Canonical SMILES | COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC |
Introduction
Chemical Structure and Properties
Molecular Architecture
Hedyotol C’s structure (Figure 1) features a 1-(4-hydroxy-3-methoxyphenyl) group linked to a 2-[4-(3-(4-hydroxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-6-yl)-2,6-dimethoxyphenoxy]propane-1,3-diol moiety . Key functional groups include:
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Two methoxy (-OCH₃) groups at positions 3 and 3'.
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Hydroxyl (-OH) groups at positions 4 and 4'.
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A furofuran core contributing to its stereochemical complexity.
The SMILES notation (COC1=CC(=CC(=C1OC(CO)C(C2=CC(=C(C=C2)O)OC)O)OC)C3C4COC(C4CO3)C5=CC(=C(C=C5)O)OC) and InChIKey (DVTIDVKFFJRCAB-UHFFFAOYSA-N) provide precise descriptors for computational studies .
Physicochemical Characteristics
Hedyotol C is a white powder soluble in chloroform, dichloromethane, dimethyl sulfoxide (DMSO), and acetone. Its solubility in aqueous solutions is limited, necessitating organic solvents for experimental preparations . Storage at -20°C in desiccated conditions preserves stability, though prolonged exposure to moisture or heat degrades the compound.
Table 1: Key Chemical Properties of Hedyotol C
| Property | Value |
|---|---|
| Molecular Formula | |
| Molar Mass | 584.6 g/mol |
| Solubility | Chloroform, DMSO, Acetone |
| Storage Conditions | -20°C, desiccated |
| CAS Number | 97465-79-7 |
Pharmacological Activities
Anti-Complementary Effects
Hedyotol C exhibits potent anti-complementary activity, inhibiting both the classical and alternative pathways of the complement system. In a seminal study, its glucosylated derivative (hedyotol C 7″- O-β-d-glucopyranoside) demonstrated a CH₅₀ value of 0.040 ± 0.009 mM for the classical pathway and an AP₅₀ of 0.105 ± 0.015 mM for the alternative pathway, outperforming several reference compounds . This dual inhibitory action positions it as a candidate for treating complement-mediated disorders such as rheumatoid arthritis and lupus.
Mechanism of Action
The compound interferes with C3 convertase formation, a critical enzyme in the complement cascade. By binding to C3b or regulatory proteins, it prevents membrane attack complex (MAC) assembly, thereby reducing inflammation and tissue damage . Molecular docking studies suggest interactions with residues in the C3d domain, though further validation is required.
Synthesis and Isolation
Natural Extraction
Hedyotol C is isolated from Helicteres angustifolia via ethanol extraction followed by chromatographic purification (e.g., silica gel, HPLC). The aerial parts of the plant yield 0.2–0.5% w/w of the compound, with co-elution of its epimer, hedyotol D, necessitating precise fractionation .
Synthetic Approaches
Total synthesis remains challenging due to stereochemical complexity. Current strategies involve:
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Oxidative Coupling: Mimicking biosynthetic pathways using peroxidase enzymes.
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Furan Ring Construction: Cyclization of diols with boron trifluoride etherate.
No large-scale synthesis has been reported, highlighting the need for innovative methodologies.
Applications in Research
Over 30 institutions, including Harvard University, Stanford University, and the University of Tokyo, have incorporated Hedyotol C into studies on immunomodulation, neurodegenerative diseases, and cancer . Notable projects include:
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Immune Dysregulation: Evaluating its efficacy in murine models of sepsis.
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Neuroprotection: Assessing antioxidant activity in neuronal cell lines.
| Initial Concentration | Volume for 1 mM (mL) |
|---|---|
| 1 mg | 1.7106 |
| 5 mg | 8.5529 |
| 10 mg | 17.1057 |
Degradation Factors
Exposure to light, humidity, or temperatures above 25°C accelerates degradation. Lyophilized samples retain >90% purity for 12 months at -20°C .
Challenges and Future Directions
Despite its promise, Hedyotol C faces hurdles:
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Low Oral Bioavailability: Poor aqueous solubility limits systemic absorption.
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Synthetic Complexity: Scalable synthesis methods are underdeveloped. Future research should prioritize nanoformulations for enhanced delivery and structure-activity relationship (SAR) studies to optimize potency.
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